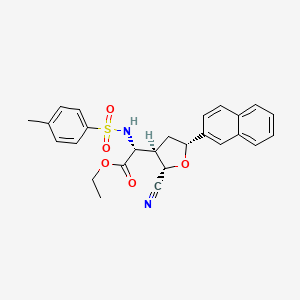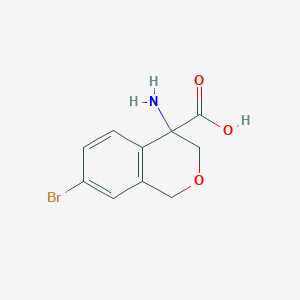
4-Amino-7-bromoisochromane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Amino-7-bromoisochromane-4-carboxylic acid involves several steps. One common synthetic route includes the bromination of isochroman-4-carboxylic acid followed by amination . The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
4-Amino-7-bromoisochromane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Amino-7-bromoisochromane-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the development of new materials and in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-7-bromoisochromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .
Comparación Con Compuestos Similares
4-Amino-7-bromoisochromane-4-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-7-bromochromane-4-carboxylic acid: This compound has a similar structure but differs in the position of the bromine atom.
4-(((allyloxy)carbonyl)amino)-7-bromoisochromane-4-carboxylic acid: This compound has an additional allyloxycarbonyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C10H10BrNO3 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-1-2-8-6(3-7)4-15-5-10(8,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
Clave InChI |
UBSOUJSIICOVIT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)Br)C(CO1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(hydroxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B13056856.png)


![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)

![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
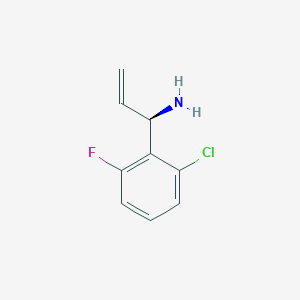
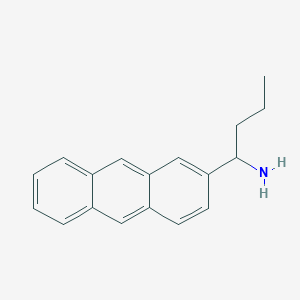
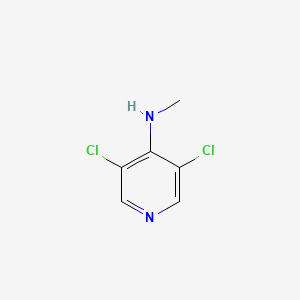
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13056919.png)
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)
